2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-2-1-3-15(19)16(14)17(24)21-8-9-23-11-13(10-22-23)12-4-6-20-7-5-12/h1-7,10-11H,8-9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLWHPJXLZLJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the difluorine atoms and the pyridinyl-pyrazolyl moiety. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine to form the benzamide core.
Introduction of the Pyridinyl-Pyrazolyl Moiety: This step involves the coupling of the benzamide core with a pyridinyl-pyrazolyl derivative under suitable conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorine atoms on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling Reactions: The compound can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases like NaH or K2CO3.
Oxidation Reactions: Reagents such as KMnO4 or H2O2 can be used under acidic or basic conditions.
Reduction Reactions: Reagents like NaBH4 or LiAlH4 are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyrazole and pyridine rings.
Scientific Research Applications
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used as a probe to study biological pathways and interactions, especially those involving fluorinated aromatic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorine atoms and the pyridinyl-pyrazolyl moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the pyridinyl-pyrazolyl moiety, making it less versatile in terms of biological activity.
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Lacks the difluorine atoms, which may affect its binding affinity and specificity.
Uniqueness
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to the combination of difluorine atoms and the pyridinyl-pyrazolyl moiety, which enhances its chemical reactivity and potential for diverse applications.
Biological Activity
2,6-Difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a difluorobenzamide core and a pyrazolylpyridine moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Difluorobenzamide : Enhances lipophilicity and biological activity.
- Pyrazolylpyridine moiety : Known for various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and specificity can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms often depend on the target cells or organisms being studied.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.
| Compound | Activity Against | Reference |
|---|---|---|
| Compound 11 | E. coli, S. aureus | |
| Compound 3d | Ampicillin-resistant strains |
Anti-inflammatory Effects
Preliminary studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antitubercular Activity
The compound has been evaluated for its potential against Mycobacterium tuberculosis. In vitro tests have shown promising results with IC50 values indicating significant activity against the pathogen, suggesting its potential role as an antitubercular agent .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in cell cultures. Results indicated substantial reductions in TNF-α and IL-6 levels compared to controls .
- Antimicrobial Testing : Compounds derived from the same structural class demonstrated effective antibacterial activity against resistant strains of bacteria, showcasing their potential as therapeutic agents in treating infections .
- Antitubercular Research : A study focused on synthesizing substituted benzamides revealed that several compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis, with some derivatives outperforming traditional treatments .
Q & A
Q. What are the recommended synthetic routes for 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Benzamide Formation : React 2,6-difluorobenzoic acid with a coupling agent (e.g., EDC/HOBt) and the amine precursor (2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine) under anhydrous conditions .
Pyrazole-Pyridine Intermediate : Prepare the pyridinyl-pyrazole moiety via cyclocondensation of hydrazine with a diketone or via palladium-catalyzed cross-coupling reactions .
Optimization tips: Use NMR (e.g., , ) and FTIR (C=O stretch at ~1658 cm, NH bend at ~1614 cm) to confirm intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen bonding .
- Spectroscopy :
- NMR: Identify aromatic protons (δ 6.7–8.2 ppm) and ethylenic CH groups (δ 4.2–4.3 ppm) .
- HRMS: Validate molecular weight (expected [M+H] ~384.1 g/mol) .
Q. What preliminary biological activities have been reported for similar benzamide derivatives?
- Methodological Answer :
- Kinase Inhibition : Pyridinyl-pyrazole benzamides often target protein kinases (e.g., JAK2, EGFR). Assay via fluorescence polarization or ADP-Glo™ kinase assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). EC values for analogs range from 0.5–10 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing pyridin-4-yl with thiophene or adjusting fluorine positions) and test in parallel .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases) .
- Data Reprodubility : Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Fluorine Substitution : 2,6-Difluoro groups enhance lipophilicity and resistance to oxidative metabolism (cf. non-fluorinated analogs) .
- Prodrug Design : Introduce ester or amide prodrug moieties to improve bioavailability. Monitor hydrolysis rates via HPLC .
- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict ADME properties (e.g., logP, CYP450 interactions) .
Q. How can structural modifications address solubility challenges in in vivo studies?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol (PEG) chains to the ethyl linker. Measure solubility via shake-flask method .
- Salt Formation : Screen counterions (e.g., HCl, sodium) using pH-solubility profiling .
- Co-Crystallization : Explore co-crystals with cyclodextrins or succinic acid to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
